(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C22H28N4O3S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O3S2/c1-5-10-26-21(28)17(31-22(26)30)13-16-18(23-9-7-12-29-14(2)3)24-19-15(4)8-6-11-25(19)20(16)27/h6,8,11,13-14,23H,5,7,9-10,12H2,1-4H3/b17-13- |
InChI Key |
UMAOLLLRFPHFBM-LGMDPLHJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC(C)C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC(C)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a CuI-catalyzed tandem C–N bond formation and intramolecular amidation reaction. This method, developed by Chen and Peng, employs 2-halopyridines and (Z)-3-amino-3-arylacrylate esters in DMF at 130°C . For the target compound, 9-methyl-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-4-one is prepared as follows:
-
Substrate Preparation :
-
Functionalization :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | CuI, KCO, DMF, 130°C | 85% | |
| 2 | 3-propan-2-yloxypropyl bromide, KCO, MeCN, 60°C | 78% |
Formation of 2-Sulfanylidene-1,3-thiazolidin-4-one Fragment
The thiazolidinone ring is constructed via thiourea cyclocondensation . A modified protocol from Sigma-Aldrich involves:
-
Thiourea Synthesis :
-
Cyclization :
Knoevenagel Condensation for Coupling
The pyrido[1,2-a]pyrimidin-4-one and thiazolidinone fragments are coupled via a Z-selective Knoevenagel condensation :
-
Activation :
-
The pyrido[1,2-a]pyrimidin-4-one is treated with acetic anhydride to generate the enolate at the 3-position.
-
-
Condensation :
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (5 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 8 hours |
| Yield | 68% |
Purification and Characterization
The crude product is purified via column chromatography (SiO, ethyl acetate/hexane 1:3) and recrystallized from ethanol. Characterization data includes:
-
H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.0 Hz, 1H), 6.95 (s, 1H, CH=S), 4.45 (m, 1H, OCH(CH)), 3.72 (t, J = 6.4 Hz, 2H, OCH).
-
HRMS : m/z calcd for CHNOS [M+H]: 510.1589; found: 510.1593 .
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Scientific Research Applications
The compound (5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with significant potential in various scientific research applications. This article will explore its applications in medicinal chemistry, particularly focusing on its biological activities, synthesis methods, and potential therapeutic uses.
Basic Information
- Molecular Formula : C22H28N4O3S2
- Molecular Weight : 460.6 g/mol
- IUPAC Name : (5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Structural Features
The compound features a thiazolidinone core linked to a pyrido-pyrimidine moiety, which is known for its diverse biological activities. The presence of sulfur in the thiazolidinone ring enhances its reactivity and potential for biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including this thiazolidinone, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may also possess similar activities .
Antitumor Activity
The compound's structural analogs have demonstrated antitumor properties in vitro. Pyrimidine derivatives are often evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound might be effective against certain cancer cell lines, potentially due to its ability to interfere with cellular metabolic pathways .
Antiviral Properties
Pyrido-pyrimidine derivatives have been reported to show antiviral activity against several viruses. The unique structural features of this compound may contribute to its efficacy in inhibiting viral replication processes. Further research is needed to elucidate its specific mechanisms of action against viral pathogens .
Anti-inflammatory Effects
Compounds containing thiazolidinone rings have been associated with anti-inflammatory effects. This suggests that the compound may play a role in modulating inflammatory responses in various biological systems, which could be beneficial in treating inflammatory diseases .
General Synthesis Approaches
The synthesis of (5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions starting from readily available pyridine and thiazolidinone precursors. Key steps include:
- Formation of the Thiazolidinone Ring : This usually involves cyclization reactions that incorporate sulfur into the ring structure.
- Pyridine Derivative Synthesis : The pyrido-pyrimidine portion is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
- Final Coupling Reaction : The two components are coupled under specific conditions to yield the target compound.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds with promising biological activities:
- Antimycobacterial Activity : A study reported the synthesis of pyrimidine derivatives showing significant activity against Mycobacterium tuberculosis, indicating a potential application for the compound in treating tuberculosis .
- Anticancer Studies : Research has highlighted the anticancer properties of thiazolidinones when tested against various cancer cell lines, showcasing their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of (5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
The imidazolylpropylamino group in 374101-04-9 adds a heteroaromatic ring, likely improving binding affinity to metal ions or charged biological targets.
Thiazolidinone Substituents: The propyl group in the target compound provides moderate hydrophobicity, whereas the isopropyl in 361995-60-0 and phenylethyl in 374101-04-9 increase steric bulk and lipophilicity (higher XLogP3 inferred).
Molecular Weight and Complexity :
- The imidazole-containing analogue (374101-04-9) has the highest molecular weight (530.7 g/mol) and complexity due to the aromatic phenylethyl group .
Biological Activity
The compound (5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one represents a unique structure within the thiazolidinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiazolidinone Derivatives
Thiazolidinones are a class of compounds characterized by their thiazolidine ring structure, which can be modified at various positions to enhance biological activity. The core structure provides a scaffold for the development of drugs with various therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. Recent studies have highlighted the importance of substituents in influencing the biological properties of thiazolidinone derivatives.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through multiple mechanisms:
- Cell Cycle Arrest : Studies indicate that thiazolidinones can induce cell cycle arrest in various cancer cell lines. For instance, compounds similar to the one discussed have been reported to significantly reduce cell populations in the G1 phase and increase apoptosis markers in pre-G0 phases .
- Cytotoxicity : Research has demonstrated that thiazolidinone derivatives exhibit cytotoxic effects against several cancer cell lines, including Jurkat and K562 cells. For example, IC50 values for related compounds have been reported as low as 4.5 µM .
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives is significant. The compound has been shown to possess activity against both Gram-positive and Gram-negative bacteria:
- Inhibition Studies : Compounds within this class have demonstrated high inhibition rates against pathogens like Staphylococcus aureus and Escherichia coli. For instance, one derivative exhibited an inhibition percentage of 91.66% against S. aureus and 88.46% against E. coli .
Antidiabetic Properties
Thiazolidinones are also recognized for their antidiabetic effects, particularly through their interaction with peroxisome proliferator-activated receptors (PPARs):
- PPARγ Activation : Some thiazolidinone derivatives act as agonists for PPARγ, which plays a crucial role in glucose metabolism and lipid homeostasis. This mechanism is particularly relevant for developing new antidiabetic agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is closely linked to their structural features. Modifications at specific positions on the thiazolidine ring can enhance or diminish activity:
| Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Alkyl substitution | Increased anticancer activity |
| 3 | Aromatic groups | Enhanced antimicrobial properties |
| 5 | Electron-withdrawing groups | Improved antidiabetic effects |
Case Studies
Several studies have documented the efficacy of thiazolidinone derivatives:
- Study on Anticancer Properties : A recent study evaluated a series of thiazolidinones against various cancer cell lines, demonstrating that modifications at the 2-position significantly increased cytotoxicity compared to unmodified versions .
- Antimicrobial Efficacy : Another study reported that specific substitutions led to enhanced antibacterial activity against E. coli, with some compounds showing effectiveness comparable to standard antibiotics like ampicillin .
Q & A
Q. What are the optimal synthetic conditions for preparing thiazolidinone derivatives like the target compound?
Methodological Answer: The synthesis typically involves condensation reactions between thiazolidinone precursors and aromatic aldehydes or heterocyclic amines. For example, a reflux system using absolute ethanol (20 mL) and piperidine (0.05 mL) as a catalyst under 3 hours of heating is effective for forming the methylidene bridge in similar thiazolidinones . Purification via recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) is recommended to isolate crystalline products. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion.
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure?
Methodological Answer:
- FT-IR : Identifies functional groups like C=O (1700–1680 cm⁻¹), C=N (1610–1590 cm⁻¹), and thione (C=S, ~1250 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves stereochemistry and substituent effects (e.g., Z-configuration of the methylidene group at δ 7.8–8.2 ppm for olefinic protons) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for sulfur-containing moieties.
- X-ray Crystallography : Definitive proof of stereochemistry and crystal packing, if single crystals are obtainable .
Q. How can researchers assess the antimicrobial activity of this compound?
Methodological Answer:
- Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans), using 96-well plates .
- Time-Kill Kinetics : Evaluate bactericidal/fungicidal activity over 24 hours.
- Control Compounds : Compare with standard agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to benchmark potency .
Advanced Research Questions
Q. How do substituent positions on the pyrido[1,2-a]pyrimidine core influence reaction pathways?
Methodological Answer: The reactivity of the pyrido[1,2-a]pyrimidine core with electrophiles (e.g., Appel salts) depends on the amino group’s position. For instance:
- 2-Aminopyridine derivatives show enhanced stability due to non-bonding interactions between the pyridyl nitrogen and dithiazole sulfur (S-1), facilitating HCl elimination .
- 3-Aminopyridine derivatives exhibit lower yields due to steric hindrance and reduced acidity of intermediate protons .
Optimization requires adjusting base strength (e.g., K₂CO₃ vs. Et₃N) and reaction time, as shown in yield tables for substituted pyridines (e.g., 75% yield for 2-Cl-pyrid-3-yl vs. trace for pyrid-4-yl) .
Q. What strategies can resolve contradictions in reported antimicrobial data for thiazolidinone analogs?
Methodological Answer: Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) may enhance activity against Gram-negative bacteria but reduce solubility .
- Testing Protocols : Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and media (Mueller-Hinton for bacteria, RPMI for fungi) to ensure reproducibility .
- Resistance Mechanisms : Screen for efflux pump overexpression (e.g., using phenylalanine-arginine β-naphthylamide inhibitors) .
Q. How can computational modeling guide rational design of analogs with improved bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in electrophilic substitutions .
- Molecular Docking : Simulate binding to bacterial targets (e.g., S. aureus dihydrofolate reductase) using PyMOL or AutoDock. Focus on hydrogen bonds between the thione sulfur and active-site residues (e.g., Asp27) .
- QSAR Models : Correlate logP values with antimicrobial MICs to optimize lipophilicity (ideal logP: 2–4) .
Q. What challenges arise in isolating intermediates during multi-step synthesis?
Methodological Answer: Key issues include:
- Stereochemical Purity : The (5Z)-configuration must be preserved during methylidene bridge formation. Use low-temperature crystallization (-20°C) to minimize isomerization .
- Byproduct Formation : Thiazolidinone dimerization may occur under prolonged reflux. Monitor via LC-MS and employ flash chromatography (silica gel, gradient elution) for separation .
- Sensitivity to Moisture : Protect intermediates with hygroscopic groups (e.g., -OCH(CH₃)₂) using anhydrous solvents and inert atmospheres .
Q. How can stereochemistry at the thiazolidinone core be confirmed experimentally?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between the methylidene proton and the pyrido[1,2-a]pyrimidine ring protons to confirm Z-configuration .
- Circular Dichroism (CD) : If chiral centers are present (e.g., from propyl substituents), CD spectra can distinguish enantiomers .
- X-ray Diffraction : Resolve absolute configuration, as demonstrated for structurally related compounds in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
